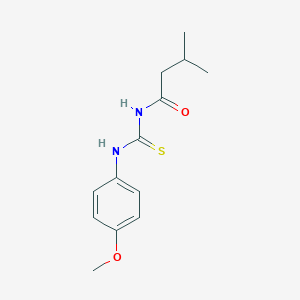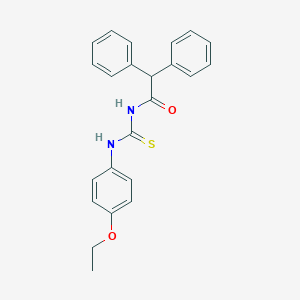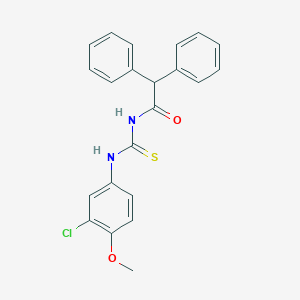
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine, altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, each with distinct chemical and physical properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit carbonic anhydrases by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body.
相似化合物的比较
N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea can be compared to other carbamothioyl amides, such as:
N-[(4-sulfamoylphenyl)carbamothioyl] amides: These compounds also inhibit carbonic anhydrases but may have different selectivity and potency profiles.
N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide: This compound shares a similar structure but differs in the length and branching of the alkyl chain, which can affect its reactivity and applications.
属性
分子式 |
C13H18N2O2S |
|---|---|
分子量 |
266.36g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H18N2O2S/c1-9(2)8-12(16)15-13(18)14-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3,(H2,14,15,16,18) |
InChI 键 |
YTSYTAFHAXRVGT-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC |
规范 SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-N'-hexanoylthiourea](/img/structure/B399174.png)
![5-{(4-ethoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399177.png)
![5-{(4-butoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399178.png)
![5-{[4-(allyloxy)phenyl][4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399179.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399180.png)
![5-{(2-ethoxyphenyl)[4-hydroxy-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B399181.png)
![3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399182.png)
![3-{[(3,5-dimethylphenoxy)acetyl]hydrazono}-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B399189.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399193.png)

![Methyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B399195.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399197.png)
![N-[(2,3-dichlorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399198.png)
